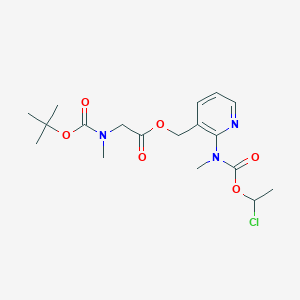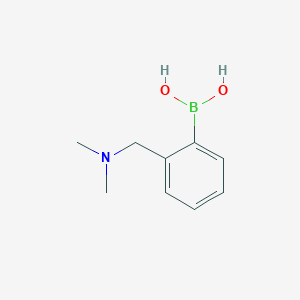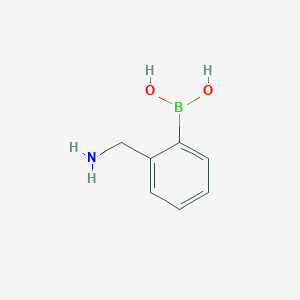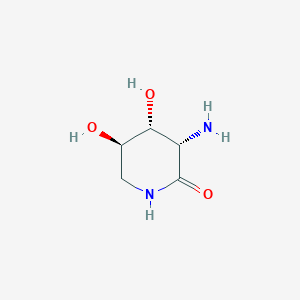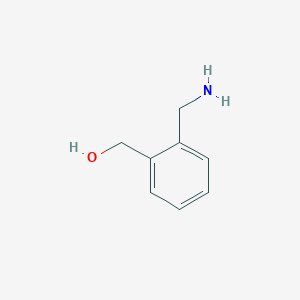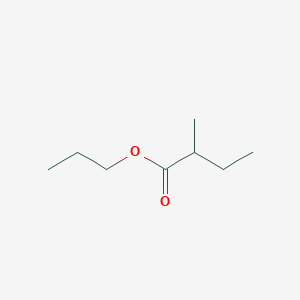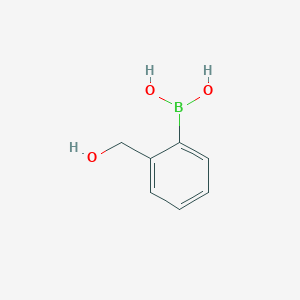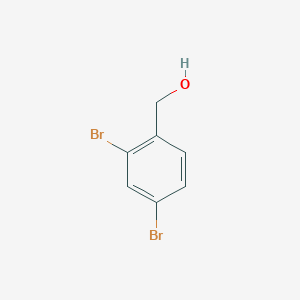
2,4-Dibromobenzyl alcohol
Vue d'ensemble
Description
2,4-Dibromobenzyl alcohol is a brominated derivative of benzyl alcohol, which is a compound of interest in various chemical reactions and syntheses. While the provided papers do not directly discuss 2,4-Dibromobenzyl alcohol, they do provide insights into the chemistry of related bromobenzyl alcohols and their reactivity, which can be extrapolated to understand the properties and reactions of 2,4-Dibromobenzyl alcohol.
Synthesis Analysis
The synthesis of dibenzyls, which are closely related to 2,4-Dibromobenzyl alcohol, can be achieved through nickel-catalyzed homocoupling of benzyl alcohols . This method is advantageous due to the stability and availability of the alcohol precursors. Similarly, o-Bromobenzyl alcohol has been used as a reagent for the synthesis of polycyclic aromatic hydrocarbons, indicating that bromobenzyl alcohols can participate in complex coupling reactions .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromobenzyl alcohol would include a benzene ring substituted with two bromine atoms at the 2 and 4 positions and a hydroxymethyl group at the benzylic position. The presence of bromine atoms would influence the electron density of the aromatic ring and affect its reactivity in electrophilic aromatic substitution reactions.
Chemical Reactions Analysis
Bromobenzyl alcohols can undergo various chemical reactions, including bromination, which can lead to the formation of multi-brominated products . The presence of electron-donating or withdrawing groups at the benzylic position can strongly affect the outcome of such reactions. Additionally, bromobenzyl alcohols can be used in cascade reactions involving palladium-catalyzed coupling and intramolecular cyclization to form complex aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-Dibromobenzyl alcohol would be influenced by the presence of bromine atoms and the hydroxymethyl group. The bromine atoms would increase the molecular weight and could potentially increase the boiling point and density compared to unsubstituted benzyl alcohol. The hydroxymethyl group would confer some degree of polarity to the molecule, affecting its solubility in various solvents.
Applications De Recherche Scientifique
-
Proteomics Research : This compound is used in proteomics research, which is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.
-
Pharmaceutical Intermediates : It is also used as an intermediate for pharmaceutical products. An intermediate is a substance produced during the synthesis of an end product, which is then used in the final synthesis steps.
-
Material Science : In material science, this compound could be used in the synthesis of new materials or in the study of the properties of materials.
-
Chemical Synthesis : It could be used in chemical synthesis, where it might serve as a building block in the creation of complex organic molecules.
-
Chromatography : In chromatography, it could be used as a standard or a reagent.
-
Analytical Chemistry : In analytical chemistry, it could be used in the development or testing of analysis methods.
-
Proteomics Research : This compound is used in proteomics research, which is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.
-
Pharmaceutical Intermediates : It is also used as an intermediate for pharmaceutical products. An intermediate is a substance produced during the synthesis of an end product, which is then used in the final synthesis steps.
-
Material Science : In material science, this compound could be used in the synthesis of new materials or in the study of the properties of materials.
-
Chemical Synthesis : It could be used in chemical synthesis, where it might serve as a building block in the creation of complex organic molecules.
-
Chromatography : In chromatography, it could be used as a standard or a reagent.
-
Analytical Chemistry : In analytical chemistry, it could be used in the development or testing of analysis methods.
Safety And Hazards
Orientations Futures
While specific future directions for 2,4-Dibromobenzyl alcohol are not available, similar compounds like 2,4-Dichlorobenzyl Alcohol have seen increased demand in various industries, including pharmaceuticals, personal care products, and agrochemicals . This suggests potential growth and new applications for 2,4-Dibromobenzyl alcohol in these areas.
Propriétés
IUPAC Name |
(2,4-dibromophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEVXBMLHQPKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591189 | |
| Record name | (2,4-Dibromophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromobenzyl alcohol | |
CAS RN |
666747-06-4 | |
| Record name | 2,4-Dibromobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=666747-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dibromophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





